molecular formula C19H28ClFN4O2S B2600674 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396874-70-6

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2600674
CAS No.: 1396874-70-6
M. Wt: 430.97
InChI Key: IBPBNNKLGQWCIK-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C19H28ClFN4O2S and its molecular weight is 430.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ugi Multicomponent Reaction and Synthesis of Diazepane Systems

    A study demonstrated a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an SN2 reaction. This method successfully synthesized 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under various conditions, showcasing the versatility of this compound in chemical synthesis (Banfi et al., 2007).

  • Regioselective Synthesis of Pyrazoles

    The compound facilitated the regioselective synthesis of bis-4-oxo-dihydrochromeno pyrazoles, demonstrating its use in synthesizing complex organic compounds with potential pharmaceutical applications (Reddy & Nagaraj, 2008).

  • Photolytic Transformations in Organic Synthesis

    The compound has been utilized in studies of photolysis leading to novel carbene species. This application is crucial in understanding phototransformations in organic chemistry, offering insights into the synthesis of complex organic molecules (Gvozdev et al., 2021).

Catalytic Applications

  • Olefin Epoxidation with Manganese(III) Complexes: Research has shown the use of diazepane derivatives in manganese(III) complexes for olefin epoxidation. These complexes have been characterized and used as catalysts for efficient epoxidation reactions, which are significant in the field of green chemistry (Sankaralingam & Palaniandavar, 2014).

Potential Pharmacological Research

  • Investigation of Elfazepam and 9- aza-cannabinol: Although specific applications of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((3-fluorobenzyl)sulfonyl)-1,4-diazepane hydrochloride in pharmacology were not directly found, related studies involving compounds like elfazepam have contributed to understanding the pharmacological effects on feed intake and gastric acid secretion (Broek et al., 1979).

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[(3-fluorophenyl)methylsulfonyl]-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O2S.ClH/c1-16-13-17(2)24(21-16)12-10-22-7-4-8-23(11-9-22)27(25,26)15-18-5-3-6-19(20)14-18;/h3,5-6,13-14H,4,7-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPBNNKLGQWCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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